1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-18-11-5-4-8-16(18)14-24-20-13-7-6-12-19(20)23-21(24)15-25-17-9-2-1-3-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFLDMPVXJYJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with phenoxymethylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazole Core
Substituent Position and Type
- Key Differences: The phenoxymethyl group in the target compound differs from the (2-chlorophenoxy)methyl group in ’s compound, altering electronic and steric profiles . Substitution at the para-position of the chlorophenyl group (e.g., 4-chlorophenylsulfonyl in ) may reduce steric hindrance compared to the ortho-chlorophenyl group in the target compound .
Functional Group Influence
- Thioacetohydrazide Derivatives: describes a compound with a thio group at the 2-position (2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide), which may increase reactivity compared to the phenoxymethyl group in the target compound .
Physicochemical and Spectroscopic Properties
Purity and Stability
- Compounds in (e.g., 4c, 4d, 5a) exhibit HPLC purity >98% , with melting points ranging from 119–160°C, suggesting high crystallinity and stability .
- The target compound’s phenoxymethyl group may improve solubility in organic solvents compared to sulfonyl or pyridinyl analogs.
NMR Data
- provides detailed ¹H and ¹³C NMR spectra for analogs, highlighting shifts influenced by substituents. For example, aromatic protons in chlorophenyl groups resonate at δ 7.2–7.8 ppm, while methylene groups (e.g., -CH₂-O-) appear near δ 4.5–5.0 ppm .
Antifungal and Antimicrobial Potential
- Triazole Derivatives : and highlight triazole-containing compounds (e.g., epoxiconazole) as potent fungicides targeting ergosterol biosynthesis . In contrast, benzodiazole derivatives may exhibit different modes of action due to core structure variations.
Enzyme Inhibition and Probe Design
Structural-Activity Relationship (SAR) Insights
- Chlorophenyl Position : Ortho-substitution (target compound) may enhance steric interactions in enzyme binding pockets compared to para-substituted analogs .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of benzodiazole derivatives. For instance, compounds similar to 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Benzodiazole Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[(2-chlorophenyl)methyl]-... | Staphylococcus aureus | 12.5 μg/mL |
| 2-(4-Chlorophenyl)-1H-benzimidazole | Escherichia coli | 8.0 μg/mL |
| Benzimidazole derivative | Pseudomonas aeruginosa | 16.0 μg/mL |
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been extensively studied. A notable study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including A431 and A549 cells.
Case Study: Inhibition of Cancer Cell Proliferation
A recent investigation into the anticancer properties of benzodiazole derivatives found that 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole exhibited:
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 μM across different cancer cell lines.
- Mechanism of Action : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammatory markers. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 2: Anti-inflammatory Effects
| Compound Name | Cytokine Inhibition | Concentration (μM) |
|---|---|---|
| 1-[(2-chlorophenyl)methyl]-... | IL-6 | 10 |
| Benzothiazole derivative | TNF-α | 20 |
Cellular Mechanisms
Mechanistic studies have revealed that 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole may exert its effects through several pathways:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways via caspase cascade has been documented.
Molecular Targeting
Investigations into the molecular targets of this compound suggest interactions with specific enzymes involved in cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Cyclization : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl or thiol-containing reagents under acidic/basic conditions .
Substituent Introduction : Sequential alkylation (e.g., 2-chlorophenylmethyl group) and phenoxymethylation via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF, THF) and catalysts (e.g., K₂CO₃, Pd-based catalysts) critically affect reaction efficiency .
- Key Factors : Temperature (60–120°C), reaction time (6–24 hours), and stoichiometric ratios of intermediates.
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and benzodiazole ring integrity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reversed-phase C18 columns) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : Screening assays reveal:
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL) .
- Anticancer Potential : In vitro cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) using MTT assays .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the benzodiazole core and phenoxymethyl group?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ or CuI for Sonogashira coupling (yields: 60–85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require inert atmospheres .
- Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours vs. 24 hours) and improves regioselectivity .
Q. What strategies resolve contradictions in enzyme inhibition data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. cell lysates) .
- Orthogonal Validation : Combine in vitro enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How do computational methods enhance mechanistic understanding of this compound's activity?
- Methodological Answer :
- Molecular Docking : Predict binding modes to targets like PLA2G15 or caspases (AutoDock Vina, Schrödinger Suite) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to identify critical interactions (e.g., H-bonds with catalytic residues) .
Notes
- Avoid sources flagged as unreliable (e.g., BenchChem) per user guidelines.
- Structural analogs (e.g., chlorophenyl/phenoxymethyl variants) exhibit similar reactivity and bioactivity, enabling extrapolation of synthetic/mechanistic insights .
- Contradictions in enzyme data often arise from assay heterogeneity; systematic validation is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
